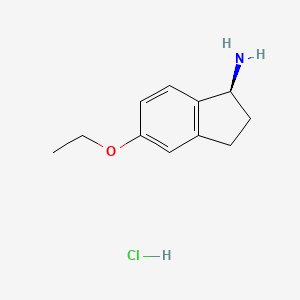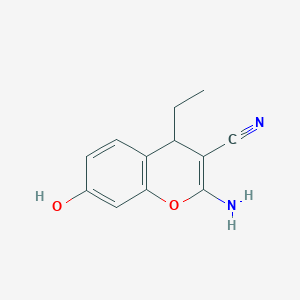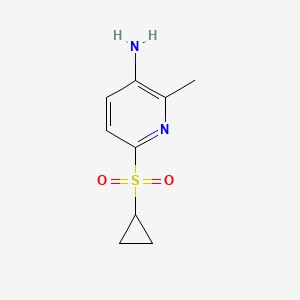
4-Oxo-1-(trimethylsilyl)-1,4-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Oxo-1-(trimethylsilyl)-1,4-dihydropyridine-3-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyridine ring, a trimethylsilyl group, and a carboxamide functional group. The presence of these groups imparts distinct chemical properties and reactivity to the molecule, making it a valuable subject of study for various scientific applications.
Vorbereitungsmethoden
The synthesis of 4-Oxo-1-(trimethylsilyl)-1,4-dihydropyridine-3-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate with trimethylsilyl chloride in the presence of a base such as triethylamine . The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The resulting intermediate is then subjected to further reactions to introduce the carboxamide group, yielding the final product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
4-Oxo-1-(trimethylsilyl)-1,4-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, using reducing agents like sodium borohydride.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include halides and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces hydroxyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-Oxo-1-(trimethylsilyl)-1,4-dihydropyridine-3-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Industry: In industrial applications, the compound is used in the synthesis of advanced materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 4-Oxo-1-(trimethylsilyl)-1,4-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of protein phosphotyrosine phosphatase 1B (PTP1B), a negative regulator of leptin signaling . This inhibition enhances leptin signal transduction, which can have therapeutic implications for metabolic disorders.
The compound’s effects are mediated through its binding to the active site of the target enzyme, leading to conformational changes that inhibit enzyme activity. This interaction is facilitated by the presence of the oxo and trimethylsilyl groups, which enhance binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
4-Oxo-1-(trimethylsilyl)-1,4-dihydropyridine-3-carboxamide can be compared to other similar compounds, such as:
4-Oxo-1,4-dihydroquinoline-3-carboxamide: This compound lacks the trimethylsilyl group, which affects its reactivity and biological activity.
4-Oxo-1,4-dihydrocinnoline derivatives: These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical and biological properties.
Imidazole-containing compounds: While structurally different, these compounds also exhibit a wide range of biological activities and are used in various therapeutic applications.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Eigenschaften
CAS-Nummer |
389795-73-7 |
|---|---|
Molekularformel |
C9H14N2O2Si |
Molekulargewicht |
210.30 g/mol |
IUPAC-Name |
4-oxo-1-trimethylsilylpyridine-3-carboxamide |
InChI |
InChI=1S/C9H14N2O2Si/c1-14(2,3)11-5-4-8(12)7(6-11)9(10)13/h4-6H,1-3H3,(H2,10,13) |
InChI-Schlüssel |
XNVXAHXBDUEETR-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)N1C=CC(=O)C(=C1)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5H-Isochromeno[3,4-d]isoxazole-3-carboxylic acid](/img/structure/B11889782.png)
![8-[2-(Propan-2-ylidene)hydrazinyl]naphthalen-1-amine](/img/structure/B11889787.png)



![1'-Ethylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11889833.png)


